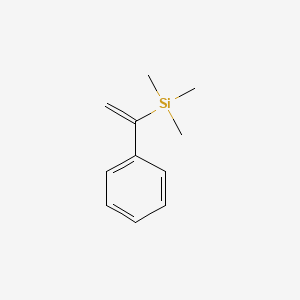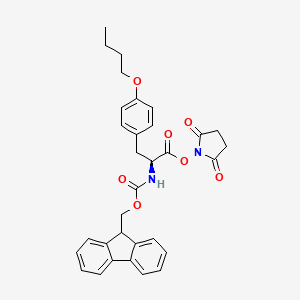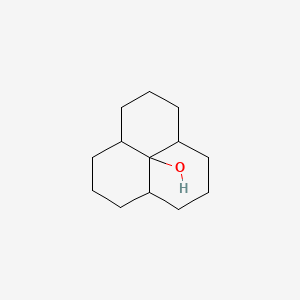
Dodecahydro-9bh-phenalen-9b-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-9bh-phenalen-9b-ol: is a chemical compound with the molecular formula C13H22O It is a saturated polycyclic hydrocarbon with a hydroxyl group attached to the ninth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecahydro-9bh-phenalen-9b-ol typically involves the hydrogenation of phenalen-9b-ol. The process includes the use of catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete saturation of the hydrocarbon rings.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dodecahydro-9bh-phenalen-9b-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Dodecahydro-9bh-phenalen-9b-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dodecahydro-9bh-phenalen-9b-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Phenalen-9b-ol: The unsaturated precursor of dodecahydro-9bh-phenalen-9b-ol.
Decahydro-9b-phenalen-9b-ol: A partially hydrogenated derivative.
Tetrahydro-9b-phenalen-9b-ol: Another partially hydrogenated derivative.
Uniqueness: this compound is unique due to its fully saturated hydrocarbon structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
94482-23-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol |
InChI |
InChI=1S/C13H22O/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12,14H,1-9H2 |
InChI Key |
CGXWFXFSNKASOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC3C2(C(C1)CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


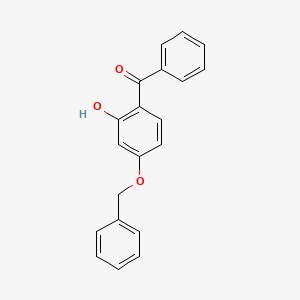
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
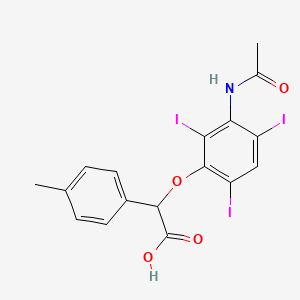
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
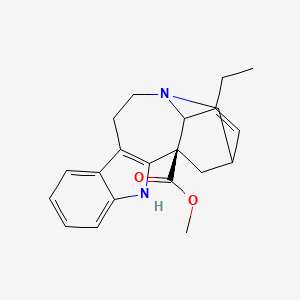
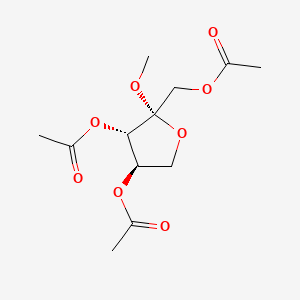
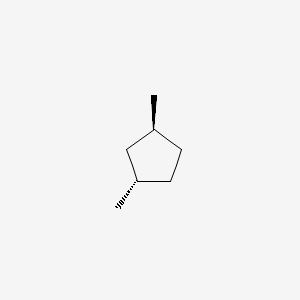
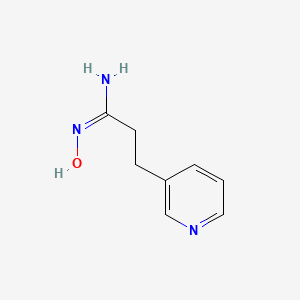
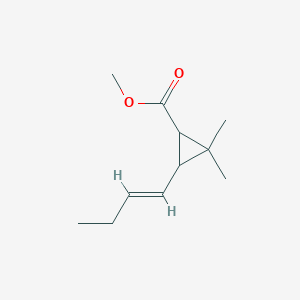
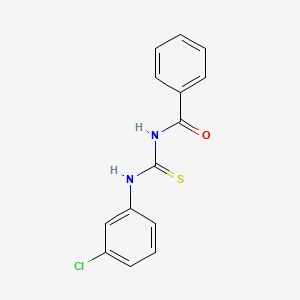

![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
